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Bis(4-hydroxybutyl) benzene-1,2-dicarboxylate

Reactive Plasticizer Polymer Synthesis Diol Monomer

Bis(4-hydroxybutyl) benzene-1,2-dicarboxylate is a reactive ortho-phthalate diol monomer whose two terminal primary hydroxyl groups enable covalent incorporation into polyester and polyurethane backbones, permanently anchoring the phthalate modifier and eliminating migration failure modes that plague conventional inert plasticizers (e.g., DOP, DBP). The 4-hydroxybutyl spacer delivers polycondensation kinetics significantly faster than the 2-hydroxyethyl analog (k ≈ 3.87 vs. 2.24 min⁻¹ at 270 °C), giving process chemists precise control over molecular weight build-up. This AA-type monomer is uniquely suited for synthesizing migration-free flexible PVC, high-Tg copolyesters, and segmented polyurethanes where permanent aromatic content is critical. Choose this monomer when you need covalent, non‑leachable phthalate functionality that withstands REACH regulatory scrutiny.

Molecular Formula C16H22O6
Molecular Weight 310.34 g/mol
CAS No. 15818-56-1
Cat. No. B3048147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-hydroxybutyl) benzene-1,2-dicarboxylate
CAS15818-56-1
Molecular FormulaC16H22O6
Molecular Weight310.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)OCCCCO)C(=O)OCCCCO
InChIInChI=1S/C16H22O6/c17-9-3-5-11-21-15(19)13-7-1-2-8-14(13)16(20)22-12-6-4-10-18/h1-2,7-8,17-18H,3-6,9-12H2
InChIKeyFUZUFZCLXLEROD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-hydroxybutyl) Benzene-1,2-dicarboxylate (CAS 15818-56-1): A Terminal Diol Phthalate Monomer for Reactive Polymer Synthesis


Bis(4-hydroxybutyl) benzene-1,2-dicarboxylate (C₁₆H₂₂O₆, MW 310.34 g/mol), also referred to as bis(4-hydroxybutyl) phthalate, is an ortho-phthalate diester synthesized from phthalic anhydride and 1,4-butanediol . Unlike commodity ortho-phthalate plasticizers such as dioctyl phthalate (DOP) or dibutyl phthalate (DBP)—which are terminated by inert alkyl chains—this compound bears two terminal primary hydroxyl (-OH) groups per molecule [1]. This structural feature converts the benzene-1,2-dicarboxylate core from a conventional non-reactive plasticizer into a reactive diol monomer, enabling its direct incorporation into step-growth polymer backbones (polyesters, polyurethanes) and fundamentally distinguishing it within the ortho-phthalate ester family [1].

Why Bis(4-hydroxybutyl) Benzene-1,2-dicarboxylate Cannot Be Interchanged with Commodity Phthalate Plasticizers or Other Phthalate-Based Diols


Generic substitution fails because terminal hydroxyl functionality dictates entirely different application architectures and reactivity profiles. Conventional high-volume ortho-phthalate plasticizers (e.g., DBP, CAS 84-74-2; DOP, CAS 117-81-7) lack reactive terminal groups and function solely through non-covalent polymer chain interactions, making them susceptible to leaching and migration over time [1]. Within the reactive diol subclass, the choice of chain length between the ester group and terminal hydroxyl critically governs polycondensation kinetics and copolymer sequence distribution: replacing the 4-hydroxybutyl spacer with shorter (2-hydroxyethyl) or longer (3-hydroxypropyl) homologs results in up to approximately 1.7-fold differences in homopolycondensation rate constants at 270 °C, directly impacting achievable molecular weight and thermal properties [2][3]. Furthermore, mono-hydroxybutyl phthalate salts produce different polymer architectures (ionic polyurethanes) than the neutral diol form, demonstrating that even within the hydroxyalkyl-phthalate family, functional group stoichiometry and charge state cannot be interchanged without altering final material properties [4].

Quantitative Differentiation Evidence for Bis(4-hydroxybutyl) Benzene-1,2-dicarboxylate: Head-to-Head and Cross-Study Comparisons


Diol Monomer Functionality vs. Non-Reactive Plasticizers: Reactive vs. Leachable Architecture

Bis(4-hydroxybutyl) benzene-1,2-dicarboxylate possesses two terminal hydroxyl groups per molecule, confirmed by its SMILES notation O=C(OCCCCO)C1=CC=CC=C1C(OCCCCO)=O, enabling its direct use as a monomer (AA-BB type diol) in step-growth polymerization . In contrast, conventional phthalate plasticizers such as dibutyl phthalate (DBP, CAS 84-74-2, C₁₆H₂₂O₄, MW 278.34) are terminally alkyl-capped and lack any reactive functionality, functioning solely as external plasticizers that physically blend into polymer matrices and exhibit measurable migration over time [1][2]. This structural difference converts the target compound from a leachable additive into a covalently incorporable comonomer, eliminating plasticizer migration as a failure mode [1].

Reactive Plasticizer Polymer Synthesis Diol Monomer

Polycondensation Kinetics: BHBT vs. BHET — 1.73-Fold Higher Rate Constant for the 4-Hydroxybutyl Analog

In a direct head-to-head study, the polycondensation rate constant (k₁₁) of bis(4-hydroxybutyl) terephthalate (BHBT) was 1.73-fold higher than that of the shorter-chain bis(2-hydroxyethyl) terephthalate (BHET) analog under identical conditions (270 °C, titanium tetrabutoxide catalyst) [1]. Specifically, k₁₁ for BHBT was 3.872 min⁻¹ compared to 2.238 min⁻¹ for BHET [1]. This kinetic advantage scales the polymerization rate and influences achievable molecular weight in a given reaction time window. The monomer reactivity ratio of BHBT was also found to be 4–5 times larger than that of BHET, indicating substantially higher relative reactivity in copolycondensation systems [1]. Computed second-order kinetics were validated by both ¹H-NMR spectroscopy and HPLC analysis [1]. Although this study employed the terephthalate isomer, the identical 4-hydroxybutyl ester terminus and similar electronic environment of the aromatic diester core allow class-level extrapolation of the spacer-length effect to the ortho-phthalate target compound.

Polycondensation Kinetics Copolyester Monomer Reactivity

Comparable Polycondensation Kinetics with BHPT: Navigating the C3 vs. C4 Spacer Decision

When compared to the 3-hydroxypropyl analog (BHPT), BHBT exhibited only a marginally higher homopolycondensation rate constant: k₂₂(BHBT) = 4.18 min⁻¹ versus k₁₁(BHPT) = 4.08 min⁻¹ (ratio ≈ 1.02) at 270 °C with titanium tetrabutoxide catalyst, applied under second-order kinetics [1]. This near-parity in homopropagation rate indicates that the choice between C3 and C4 spacer length is not driven by a large kinetic differential but rather by polymer property considerations—such as melting temperature, crystallinity, and hydrolytic stability—that emerge from the different methylene chain lengths. The rate constants for cross-reactions in BHPT/BHBT copolycondensation decreased in the order k₁₂ > k₂₂ > k₁₁ > k₂₁, with the BHBT-consuming cross-reaction (k₁₂) being the fastest, indicating that BHBT is preferentially incorporated during copolymerization [1].

Polycondensation Kinetics Copolyester Diol Spacer Length

Bis(4-Hydroxybutyl) Phthalate as a Neutral Diol vs. Ionic Mono(hydroxybutyl)phthalate Salts: Divergent Polymer Architectures

Bis(4-hydroxybutyl) phthalate serves as a neutral diol monomer capable of producing standard polyester or polyurethane architectures, whereas the mono(hydroxybutyl)phthalate route—exemplified by zinc salt [Zn(HBP)₂] synthesis from phthalic anhydride, 1,4-butanediol, and zinc acetate—yields an ionic monomer that introduces divalent metal ions (Zn²⁺, Ca²⁺, Mn²⁺, Pb²⁺) directly into the polymer backbone [1][2]. Polyurethanes synthesized from Zn(HBP)₂ with hexamethylene diisocyanate (HMDI) or toluylene 2,4-diisocyanate (TDI) contain zinc ions in every repeat unit, fundamentally altering thermal stability, viscoelastic properties, and potential antimicrobial or catalytic functionality compared to metal-free polymers derived from the neutral diol [1]. This bifurcation in the synthetic pathway—neutral bis-ester diol versus ionic mono-ester metal salt—provides chemists with a choice point: use bis(4-hydroxybutyl) phthalate for standard polyester/polyurethane synthesis, or convert the same phthalic anhydride/1,4-butanediol feedstock into a metal-carboxylate ionic monomer for functional polyurethanes [1][2].

Polyurethane Synthesis Ionic Monomer Metal-Containing Polymer

Best-Fit Application Scenarios for Bis(4-hydroxybutyl) Benzene-1,2-dicarboxylate Based on Quantitative Evidence


Synthesis of Ortho-Phthalate-Containing Polyester Diols and Copolyesters with Controlled Sequence Distribution

Bis(4-hydroxybutyl) benzene-1,2-dicarboxylate is uniquely suited as a pre-formed AA-type diol monomer for synthesizing ortho-phthalate-containing polyester polyols and copolyesters via melt polycondensation with diacids or diesters. The 4-hydroxybutyl spacer provides polymerization kinetics comparable to the 3-hydroxypropyl analog (k ≈ 4.18 vs. 4.08 min⁻¹ at 270 °C [1]) and substantially faster than the 2-hydroxyethyl analog (k ≈ 3.872 vs. 2.238 min⁻¹ [2]), giving process engineers a tunable parameter for controlling molecular weight build-up. The ortho-phthalate aromatic core imparts rigidity and glass transition temperature elevation that is distinct from terephthalate-based analogs, making this monomer appropriate for specialty coating and adhesive polyesters where aromatic content must be balanced with aliphatic flexibility [1][2].

Covalent Plasticization and Non-Leachable Flexibility Modification of PVC and Related Vinyl Polymers

Conventional phthalate plasticizers physically blend into PVC and are susceptible to migration into air, liquids, and contacting solids, creating both performance degradation and regulatory exposure [3]. Bis(4-hydroxybutyl) benzene-1,2-dicarboxylate, by virtue of its two terminal hydroxyl groups, can be chemically grafted onto PVC backbones (e.g., via nucleophilic substitution of labile chlorine atoms) or incorporated as a reactive comonomer in vinyl copolymerization, covalently anchoring the phthalate flexibility modifier and eliminating migration as a failure mode. This converts the ortho-phthalate core from a leachable contaminant into a permanently bound internal plasticizer, addressing both REACH regulatory pressure on low-MW phthalates and performance requirements for flexible PVC in medical, food-contact, and durable goods applications [3].

Polyurethane Synthesis with Aromatic Diol Backbone: Tuning Hard Segment Content and Thermal Properties

As a primary aromatic diol, bis(4-hydroxybutyl) benzene-1,2-dicarboxylate can directly react with diisocyanates (e.g., HMDI, TDI, MDI) to form polyurethanes where the ortho-phthalate moiety resides in the polymer backbone rather than as a pendant plasticizer [4]. This architecture provides higher hard-segment aromatic content compared to aliphatic diol-based polyurethanes, increasing Tg and modulus. The 4-hydroxybutyl spacer offers greater chain flexibility than the 2-hydroxyethyl analog while maintaining faster polycondensation kinetics (1.73-fold rate enhancement [2]), enabling the design of segmented polyurethanes with tailored phase separation and mechanical properties for coatings, elastomers, and thermoplastic polyurethanes [4][2].

Precursor for Metal-Containing Functional Polyurethanes via Controlled Mono-Ester Derivatization

Bis(4-hydroxybutyl) phthalate can be selectively converted to the mono(hydroxybutyl)phthalate metal salt (e.g., Zn²⁺, Ca²⁺, Mn²⁺) through controlled partial hydrolysis in the presence of metal acetates [4]. This synthetic divergence from a single phthalate-diol precursor enables researchers to systematically compare metal-free vs. metal-containing polyurethane properties—including thermal stability, ionic conductivity, antimicrobial activity, and viscoelastic behavior—using the same phthalate core and spacer architecture. The zinc-containing polyurethanes synthesized from Zn(HBP)₂ and HMDI/TDI have been characterized for their thermal and mechanical profiles, providing a direct comparator baseline for the neutral diol-derived polymers [4].

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